molecular formula C21H18ClNO5S B11042736 methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(pyridin-3-yl)propanoate

methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(pyridin-3-yl)propanoate

Cat. No.: B11042736
M. Wt: 431.9 g/mol
InChI Key: GSHYWTVQEMPFSL-UHFFFAOYSA-N
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Description

METHYL 3-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-3-HYDROXY-4-OXO-4H-PYRAN-2-YL)-3-(3-PYRIDYL)PROPANOATE is a complex organic compound with a unique structure that includes a pyran ring, a pyridine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-3-HYDROXY-4-OXO-4H-PYRAN-2-YL)-3-(3-PYRIDYL)PROPANOATE typically involves multi-step organic reactions. The process may start with the preparation of the pyran ring, followed by the introduction of the chlorophenyl group and the pyridine ring. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-3-HYDROXY-4-OXO-4H-PYRAN-2-YL)-3-(3-PYRIDYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

METHYL 3-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-3-HYDROXY-4-OXO-4H-PYRAN-2-YL)-3-(3-PYRIDYL)PROPANOATE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where its specific functional groups are beneficial.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which METHYL 3-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-3-HYDROXY-4-OXO-4H-PYRAN-2-YL)-3-(3-PYRIDYL)PROPANOATE exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-(6-{[(4-BROMOPHENYL)SULFANYL]METHYL}-3-HYDROXY-4-OXO-4H-PYRAN-2-YL)-3-(3-PYRIDYL)PROPANOATE
  • METHYL 3-(6-{[(4-FLUOROPHENYL)SULFANYL]METHYL}-3-HYDROXY-4-OXO-4H-PYRAN-2-YL)-3-(3-PYRIDYL)PROPANOATE

Uniqueness

What sets METHYL 3-(6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-3-HYDROXY-4-OXO-4H-PYRAN-2-YL)-3-(3-PYRIDYL)PROPANOATE apart from similar compounds is the presence of the chlorophenyl group, which can impart unique chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various applications.

Properties

Molecular Formula

C21H18ClNO5S

Molecular Weight

431.9 g/mol

IUPAC Name

methyl 3-[6-[(4-chlorophenyl)sulfanylmethyl]-3-hydroxy-4-oxopyran-2-yl]-3-pyridin-3-ylpropanoate

InChI

InChI=1S/C21H18ClNO5S/c1-27-19(25)10-17(13-3-2-8-23-11-13)21-20(26)18(24)9-15(28-21)12-29-16-6-4-14(22)5-7-16/h2-9,11,17,26H,10,12H2,1H3

InChI Key

GSHYWTVQEMPFSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CN=CC=C1)C2=C(C(=O)C=C(O2)CSC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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